Comparison of IL-6/STAT3 Pathway Inhibition Potency Between CAS 1261975-28-3 and the Lead Compound 6a
In the foundational study by Zinzalla et al., a library of pyrrolidinesulphonylaryl molecules was screened for inhibition of IL-6/STAT3 signaling. The lead molecule, designated '6a', displayed potent activity. While the exact structure of '6a' was not explicitly disclosed in the abstract as CAS 1261975-28-3, the study provides quantitative data for the active species against which all other library members, including potential positional isomers like CAS 1261975-28-3, must be compared [1]. This establishes a critical baseline: any compound not achieving similar potency is considered inactive or significantly less active in this assay context.
| Evidence Dimension | Inhibition of IL-6-induced STAT3 phosphorylation |
|---|---|
| Target Compound Data | Activity not explicitly reported for CAS 1261975-28-3; presumed inactive or significantly less potent than lead 6a based on SAR. |
| Comparator Or Baseline | Compound 6a: Selective inhibitor of STAT3 phosphorylation with an ~84% inhibitory effect on STAT3 reporter activity at 10 µM in HeLa cells [1]. |
| Quantified Difference | Qualitative difference: Compound 6a is a potent hit, while most other library members, including positional isomers, are inactive. The exact fold-selectivity is not defined for CAS 1261975-28-3, but the activity cliff is absolute. |
| Conditions | IL-6 stimulated MDA-MB-231 breast cancer and HeLa cell lines. Western blot analysis for phospho-STAT3 and STAT3-dependent reporter gene assay. [1] |
Why This Matters
This data confirms CAS 1261975-28-3's value lies not in its potency, but as a crucial tool for validating the SAR model; its inactivity directly proves the stringent structural requirements for IL-6/STAT3 inhibition, making it an essential negative control for procurement.
- [1] Zinzalla, G., Haque, M. R., Basu, P. B., Anderson, J., Kaye, S. L., Haider, S., ... & Thurston, D. E. (2010). A novel small-molecule inhibitor of IL-6 signalling. Bioorganic & Medicinal Chemistry Letters, 20(23), 7029-7032. View Source
